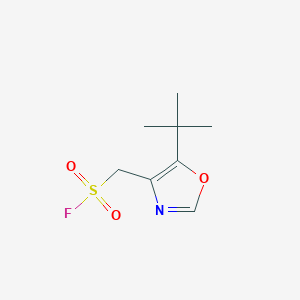

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H12FNO3S and a molecular weight of 221.25 g/mol . It is a member of the oxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom.

Vorbereitungsmethoden

The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of amino alcohols, carboxylic acids, or carbonyl compounds.

Introduction of the tert-butyl group: This step involves the alkylation of the oxazole ring with tert-butyl halides under basic conditions.

Analyse Chemischer Reaktionen

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Oxidation and reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, and reduction reactions can lead to the formation of oxazolines.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition . This interaction can disrupt the normal function of the enzyme, which can be exploited for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride can be compared with other similar compounds such as:

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonamide:

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonate: This compound has a sulfonate ester group, which makes it more suitable for certain types of chemical reactions.

The uniqueness of this compound lies in its sulfonyl fluoride group, which provides distinct reactivity and potential for enzyme inhibition .

Biologische Aktivität

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a distinctive oxazole ring and a sulfonyl fluoride moiety, which contribute to its reactivity and biological activity. The sulfonyl fluoride group is particularly notable for its ability to form covalent bonds with nucleophilic sites in enzymes, leading to inhibition.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. This property is crucial for studying enzyme functions and developing therapeutic agents. The mechanism of action typically involves the formation of covalent bonds with the active sites of target enzymes, effectively inhibiting their activity .

Key Enzymes Targeted:

- 15-Prostaglandin Dehydrogenase (15-PGDH): This enzyme is involved in the degradation of prostaglandins. Compounds similar to this compound have shown tight binding inhibition, which could enhance therapeutic outcomes in inflammatory conditions .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | K_i (nM) |

|---|---|---|

| Compound A | 15-PGDH | 0.1 |

| Compound B | Enzyme X | 50 |

| Compound C | Enzyme Y | 200 |

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties, making them candidates for drug development against bacterial infections. The mechanism often involves disrupting bacterial cell function or inhibiting critical metabolic pathways.

Case Study:

In vitro studies have shown that specific derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For instance, derivatives with specific functional groups were tested against Streptococcus pneumoniae, revealing minimum inhibitory concentrations (MIC) that indicate effective antibacterial action .

Table 2: Antimicrobial Activity of Derivatives

| Derivative Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. pneumoniae | 10 |

| Derivative B | Streptococcus pyogenes | 15 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes through covalent bonding. This interaction leads to a conformational change in the enzyme structure, resulting in loss of function.

Therapeutic Applications

Given its potent biological activities, this compound and its derivatives are being explored for various therapeutic applications:

- Anti-inflammatory Agents: By inhibiting enzymes involved in inflammatory pathways.

- Antimicrobial Agents: Targeting bacterial infections effectively.

- Cancer Therapeutics: Potentially inhibiting tumor growth through enzyme modulation.

Eigenschaften

IUPAC Name |

(5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLFHBRWXJSXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.